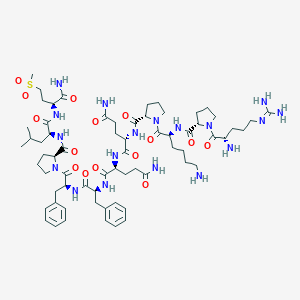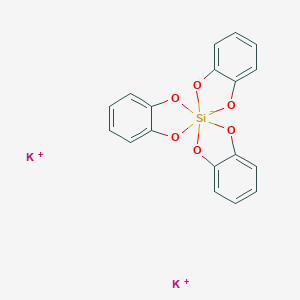![molecular formula C18H24Cl3N3O7 B011051 [2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]3-morpholin-4-ylpropanoate hydrochloride CAS No. 100173-36-2](/img/structure/B11051.png)
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]3-morpholin-4-ylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 is a complex organic compound with a unique structure that includes a nitrophenyl group, a dichloroacetamido group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 typically involves multiple steps, starting with the preparation of the nitrophenyl and dichloroacetamido intermediates. These intermediates are then reacted with a morpholine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichloroacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted products from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The dichloroacetamido group may also play a role in the compound’s activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, such as 1-(Morpholin-4-yl)prop-2-en-1-one.
Nitrophenyl compounds: Compounds with a nitrophenyl group, such as 4-nitrophenol.
Dichloroacetamido compounds: Compounds with a dichloroacetamido group, such as dichloroacetamide.
Uniqueness
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
100173-36-2 |
|---|---|
Fórmula molecular |
C18H24Cl3N3O7 |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-morpholin-4-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H23Cl2N3O7.ClH/c19-17(20)18(26)21-14(16(25)12-1-3-13(4-2-12)23(27)28)11-30-15(24)5-6-22-7-9-29-10-8-22;/h1-4,14,16-17,25H,5-11H2,(H,21,26);1H |
Clave InChI |
FCGFQUYQXSJHAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
SMILES canónico |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
Sinónimos |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-mo rpholin-4-ylpropanoate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


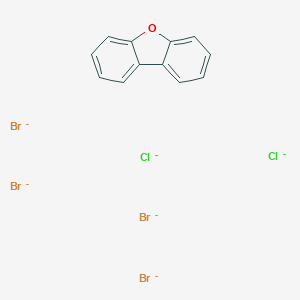


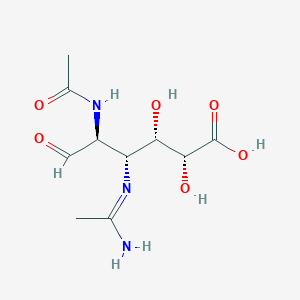
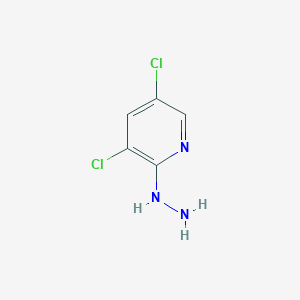
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
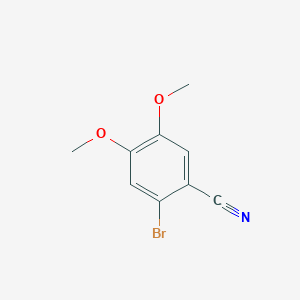
![Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B10987.png)
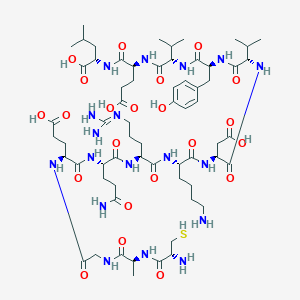

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
